molecular formula C10H17F3O2 B6432508

"ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate"

Cat. No. B6432508
CAS RN: 2379945-30-7
M. Wt: 226.24 g/mol
InChI Key: FEVKVEHADCKLJX-UHFFFAOYSA-N
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Description

“Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate” is a complex organic compound. It likely contains an ester functional group, given the “pentanoate” in its name, which is typical of esters . The “ethyl” and “methyl” parts refer to ethyl and methyl groups attached to the molecule . The “2,2,2-trifluoroethyl” part suggests the presence of a trifluoroethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, with various functional groups. The exact structure would depend on the positions of the ethyl, methyl, and trifluoroethyl groups within the pentanoate backbone .


Chemical Reactions Analysis

As an ester, this compound would likely undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the trifluoroethyl group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like boiling point, melting point, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate is a molecule whose derivatives and isomers have been the subject of various scientific studies focusing on synthesis, structural characterization, and potential applications. One study conducted on related compounds involved the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, highlighting their potential as anticancer drugs. These complexes were structurally characterized by various spectroscopic techniques and demonstrated significant cytotoxicity against various human tumor cell lines, surpassing some conventional drugs like doxorubicin and cisplatin in efficacy (Basu Baul et al., 2009).

Conformational Studies

Another study detailed the conformation of pentanoates in both solid and gas phases. Researchers employed molecular beam Fourier transform microwave spectroscopy, theoretical calculations, and X-ray diffraction to study the structures of isomeric pentanoates. They found that despite the apparent simplicity of these molecules, identifying their lowest energy conformers remains a challenging task, requiring sophisticated methods and theoretical approaches (Merkens et al., 2014).

Quantum Chemistry and Molecular Modeling

Further research explored the conformational landscape and intrinsic properties of volatile organic compounds like ethyl 2-methyl pentanoate. High-resolution molecular spectroscopy and quantum chemical methods provided insight into the soft degrees of freedom in these compounds. The study noted the importance of choosing appropriate quantum chemical methods and basis sets to accurately predict the conformer's structure and rotational spectra (Dahmani et al., 2020).

DFT/B3LYP and Molecular Docking Analyses

Additionally, DFT/B3LYP and molecular docking analyses were conducted on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, providing valuable theoretical insights. The compound showed promising inhibitory properties for cancer treatment due to its ability to adhere to the active sites of proteins, as demonstrated by molecular docking studies (Sert et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and physical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, reactivity, and safety .

properties

IUPAC Name

ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3O2/c1-4-15-9(14)8(5-7(2)3)6-10(11,12)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVKVEHADCKLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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